4-Iodo-2,6-dimethylphenol

Description

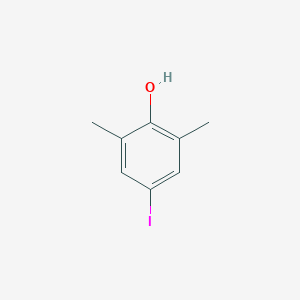

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUNIMCCAGNBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339306 | |

| Record name | 4-Iodo-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10570-67-9 | |

| Record name | 4-Iodo-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10570-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-iodo-2,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethyl-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-iodo-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 4-iodo-2,6-dimethylphenol, a valuable intermediate in organic synthesis. The primary focus of this document is to furnish detailed experimental protocols, present quantitative data in a structured format, and offer visual representations of the synthetic pathway to aid in laboratory-scale preparation.

Introduction

This compound is an aromatic organic compound characterized by an iodine substituent at the para-position relative to the hydroxyl group on a 2,6-dimethylphenol scaffold. Its structure renders it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The electron-rich nature of the phenol ring, activated by the hydroxyl and two methyl groups, facilitates electrophilic substitution, with the para-position being sterically accessible and electronically favored for iodination.

Synthetic Pathway

The most common and direct method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. This reaction is typically carried out using molecular iodine in the presence of a base to generate the more reactive iodinating species in situ. The reaction proceeds with high regioselectivity for the para-position due to the directing effects of the hydroxyl and methyl groups.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. Method A employs a common base, sodium bicarbonate, while Method B utilizes an alternative reagent system.

Method A: Iodination using Iodine and Sodium Bicarbonate

This method is adapted from analogous procedures for the iodination of substituted phenols and anilines.[1]

Materials:

-

2,6-Dimethylphenol

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol (1.0 eq) in a minimal amount of methanol.

-

Add an aqueous solution of sodium bicarbonate (1.5 eq).

-

To this stirred biphasic mixture, add a solution of iodine (1.1 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess iodine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the brown color of the solution disappears.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization.

Method B: Iodination using Iodine and Sodium Nitrite

This method provides an alternative pathway for the iodination of phenols.

Materials:

-

2,6-Dimethylphenol

-

Iodine (I₂)

-

Sodium nitrite (NaNO₂)

-

Methanol (MeOH)

-

Deionized water

-

Chloroform (CHCl₃)

Procedure:

-

Prepare the iodinating reagent by stirring a mixture of sodium nitrite (1.0 eq) and iodine (1.0 eq) in a 1:1 mixture of methanol and water for 30 minutes at 5-10 °C.

-

To this solution, add 2,6-dimethylphenol (1.0 eq) and allow the mixture to stir at room temperature for 1.5-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the organic product with chloroform (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on analogous and reported procedures.

| Parameter | Method A (I₂/NaHCO₃) | Method B (I₂/NaNO₂) |

| Starting Material | 2,6-Dimethylphenol | 2,6-Dimethylphenol |

| Iodinating Agent | Iodine (I₂) | Iodine (I₂) / Sodium Nitrite (NaNO₂) |

| Base/Reagent | Sodium Bicarbonate (NaHCO₃) | Sodium Nitrite (NaNO₂) |

| Solvent | Methanol / Water | Methanol / Water |

| Reaction Temperature | Room Temperature | 5-10 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 1.5 - 6 hours |

| Product | This compound | This compound |

| Reported Yield | Not explicitly reported for this substrate, but analogous reactions suggest moderate to high yields. | Not explicitly reported for this substrate, but analogous reactions suggest moderate to high yields. |

| Purification Method | Recrystallization | Recrystallization |

Purification

Recrystallization is the most common method for the purification of crude this compound.[2][3]

General Recrystallization Procedure:

-

Select an appropriate solvent or solvent system. Common solvents for the recrystallization of phenolic compounds include ethanol/water, hexane/ethyl acetate, or toluene.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Information

This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

In-Depth Technical Guide to the Chemical Properties of 4-iodo-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-iodo-2,6-dimethylphenol, a halogenated phenol derivative of interest in various chemical and pharmaceutical research areas. This document consolidates available data on its properties, synthesis, and potential applications, presented in a clear and accessible format for the scientific community.

Core Chemical Properties

This compound is a solid organic compound characterized by a phenol ring substituted with an iodine atom at the para position and two methyl groups at the ortho positions relative to the hydroxyl group.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉IO | [1][2][3] |

| Molar Mass | 248.06 g/mol | [1][2][3] |

| Appearance | White to light yellow or light red crystalline powder | [3] |

| Melting Point | 100.0 to 104.0 °C | |

| Boiling Point | 278.9 °C (Predicted) | [1] |

| Density | 1.740 g/cm³ (Predicted) | [1] |

| pKa | 10.06 (Predicted) | [1] |

| Solubility | Soluble in methanol. Insoluble in water. | [1] |

| Vapor Pressure | 0.00244 mmHg at 25°C | [1] |

| Flash Point | 122.5 °C | [1] |

| Refractive Index | 1.629 (Predicted) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be variable and is affected by solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a distinct chemical environment. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Note: Detailed, experimentally verified ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the public search results. Researchers should perform their own NMR analysis for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-I stretching.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the iodine and hydroxyl groups.

Note: A detailed mass spectrum with fragmentation analysis for this compound is not publicly available. Experimental determination is recommended for detailed structural elucidation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of 2,6-dimethylphenol. The following is a general experimental protocol based on available literature.

Materials:

-

2,6-dimethylphenol

-

Potassium iodide (KI)

-

Sodium hypochlorite solution (NaOCl, 6%)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)

-

Hydrochloric acid (HCl, 2 M)

-

Deionized water

-

Acetone

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

-

Ice bath

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

Dissolution: In a round bottom flask, dissolve 1 mole equivalent of 2,6-dimethylphenol in an appropriate solvent. Add 1 mole equivalent of potassium iodide and stir until fully dissolved.

-

Cooling: Place the flask in an ice/water bath on a magnetic stirrer to cool the solution to 0 °C.

-

Iodination: Slowly add 1 mole equivalent of a 6% sodium hypochlorite solution dropwise to the stirring solution over a period of 30 minutes using a separatory funnel. Maintain the temperature at 0 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the solution at 0 °C for an additional 60 minutes.

-

Quenching: Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any unreacted iodine. Stir for 5 minutes.

-

Precipitation: Acidify the solution by adding a 2 M solution of hydrochloric acid in portions until the pH reaches 3-4, as indicated by pH paper. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of ice-cold water.

-

Drying: Transfer the product to a watch glass and allow it to air dry.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Solvent Selection: A mixed solvent system of acetone and hot water is suitable for recrystallization.

-

Dissolution: Dissolve the crude product in a minimal amount of boiling acetone.

-

Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Melting Point Determination: Compare the melting point of the purified product with the literature value.

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4-iodo-2,6-dimethylphenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, development, and application activities involving this compound.

Chemical Identity and Structure

This compound, also known as 4-iodo-2,6-xylenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with an iodine atom at the para position (position 4) and two methyl groups at the ortho positions (positions 2 and 6).

Quantitative Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Weight | 248.06 g/mol | [1][3] |

| Appearance | White to light yellow or light red powder/crystal | [3][4] |

| Melting Point | 99 - 104 °C | [3][4][5][6] |

| Boiling Point | 278.9 ± 28.0 °C (Predicted) | [3][5] |

| Density | 1.740 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, and ether. | [3][4] |

| Vapor Pressure | 0.00244 mmHg at 25°C | [3][6] |

| Flash Point | 122.5 °C | [3][6] |

| Refractive Index | 1.629 (Predicted) | [3][6] |

| pKa (Predicted) | Not available | |

| LogP (XLogP3) | 2.9 / 2.61 | [1][6] |

Experimental Protocols

This protocol describes a general method for the electrophilic iodination of phenols, adapted for the specific synthesis of this compound. The reaction utilizes in-situ generation of an electrophilic iodine species from potassium iodide and sodium hypochlorite.

Materials:

-

2,6-dimethylphenol

-

Methanol

-

Potassium iodide (KI)

-

6% Sodium hypochlorite (NaOCl) solution

-

10% (w/w) Sodium thiosulfate (Na₂S₂O₃) solution

-

2 M Hydrochloric acid (HCl)

-

Acetone

-

Deionized water

-

Magnetic stirrer and stir bar

-

100-mL round-bottom flask

-

Separatory funnel (or addition funnel)

-

Ice/water bath

-

pH paper

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure: [7]

-

Dissolution: In a 100-mL round-bottom flask, dissolve 1.0 g of 2,6-dimethylphenol in 20 mL of methanol. Add a magnetic stir bar and stir until the solid is completely dissolved.

-

Addition of Iodide: To the stirred solution, add 1.0 molar equivalent of potassium iodide and continue stirring until it dissolves.

-

Reaction Setup: Place the round-bottom flask in an ice/water bath on top of the magnetic stirrer.

-

Addition of Oxidant: Measure 1.0 molar equivalent of a 6% sodium hypochlorite solution and place it in an addition funnel. Add the sodium hypochlorite solution dropwise to the cold, stirred reaction mixture over a period of approximately 30 minutes. The reaction is exothermic and maintaining a low temperature is crucial to minimize side products.

-

Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60 minutes. The solution may thicken as the product precipitates.

-

Quenching: Remove the ice bath and add 10 mL of a 10% sodium thiosulfate solution to quench any unreacted iodine/hypochlorite. Stir for 5 minutes.

-

Acidification and Precipitation: While stirring, carefully acidify the mixture with a 2 M solution of hydrochloric acid in 2-mL portions. Monitor the pH with pH paper, aiming for a final pH of 3-4. The product, this compound, will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

-

Purification (Recrystallization): The crude product can be purified by recrystallization. A mixed solvent method using boiling acetone and hot water is recommended for this compound.[7] Dissolve the crude solid in a minimum amount of boiling acetone, and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly to obtain the final product.

Characterization: The purity and identity of the synthesized this compound can be confirmed by techniques such as:

-

Melting Point Determination: Compare the experimental melting point with the literature value (99-104 °C).[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound.

-

Gas Chromatography (GC): Can be used to assess the purity of the final product.[4]

Visualizations

The following diagram illustrates the key steps in the laboratory synthesis of this compound from 2,6-dimethylphenol.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is considered a hazardous substance.

-

Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][8]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust and ensure adequate ventilation.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[5]

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be conducted in a properly equipped laboratory facility and with all necessary safety precautions in place.

References

- 1. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 10570-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 10570-67-9 CAS MSDS (2,6-DIMETHYL-4-IODOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. studylib.net [studylib.net]

- 8. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Elucidation of the Molecular Structure of 4-iodo-2,6-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-iodo-2,6-dimethylphenol, a key aromatic intermediate. The document details its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Compound Identification and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₉IO.[1][2] It is also known by its synonym, 4-iodo-2,6-xylenol. The compound presents as a white to light yellow or light red powder or crystal.

| Property | Value | Reference |

| CAS Number | 10570-67-9 | [1][2] |

| Molecular Weight | 248.06 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CC1=CC(I)=CC(C)=C1O | [1][2] |

| InChI | InChI=1S/C8H9IO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | [1][3] |

| Melting Point | 100.0 to 104.0 °C | |

| Appearance | White to Light yellow to Light red powder to crystal |

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | s | 2H | Ar-H |

| ~4.8 | s | 1H | OH |

| ~2.2 | s | 6H | CH₃ |

Note: The chemical shifts are approximate and have been estimated from the spectrum image available from ChemicalBook.[3]

¹³C NMR Spectrum (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-OH |

| ~138 | C-I |

| ~130 | Ar-C-H |

| ~128 | Ar-C-CH₃ |

| ~17 | CH₃ |

Note: The chemical shifts are approximate and have been estimated from the spectrum image available from ChemicalBook.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Ar C-H stretch |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1600, ~1470 | Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600-500 | Medium | C-I stretch |

Note: These are predicted values based on functional group analysis and data for 2,6-dimethylphenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

| m/z | Ion |

| 248 | [M]⁺ |

| 233 | [M-CH₃]⁺ |

| 121 | [M-I]⁺ |

| 106 | [M-I-CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Note: These are predicted major fragmentation peaks. The PubChemLite entry for this compound provides predicted collision cross section data for various adducts.[5]

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. The following protocol is adapted from a general procedure for the iodination of phenols.[6]

Experimental Protocol: Iodination of 2,6-dimethylphenol

Materials:

-

2,6-dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Iodine (I₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of water and methanol.

-

To this solvent mixture, add sodium nitrite (1 mmol) and iodine (1 mmol).

-

Stir the mixture for 30 minutes.

-

Cool the stirred solution to 5-10 °C using an ice bath.

-

To this cooled solution, add 2,6-dimethylphenol (1 mmol) directly.

-

Allow the resultant mixture to stir at room temperature for 1.5 to 6 hours. The reaction should be carried out under atmospheric air.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the organic product with chloroform (3 x 15 mL).

-

Combine the organic layers and remove the solvent using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The structure of this compound has been unequivocally confirmed through a combination of spectroscopic methods. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development who require detailed information on this important compound.

References

- 1. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]

- 3. 2,6-DIMETHYL-4-IODOPHENOL(10570-67-9) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-DIMETHYL-4-IODOPHENOL(10570-67-9) 13C NMR [m.chemicalbook.com]

- 5. PubChemLite - this compound (C8H9IO) [pubchemlite.lcsb.uni.lu]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to 4-Iodo-2,6-dimethylphenol (CAS 10570-67-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylphenol, with the CAS number 10570-67-9, is a halogenated derivative of 2,6-dimethylphenol. This whitepaper provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. While specific biological studies on this compound are limited, this guide draws upon data from related halophenol compounds to infer its potential applications and mechanisms of action.

Chemical Identity and Physicochemical Properties

This compound is also known by several synonyms, including 4-Iodo-2,6-xylenol and 2,6-Dimethyl-4-iodophenol.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 10570-67-9 | [1] |

| Molecular Formula | C₈H₉IO | [1] |

| Molecular Weight | 248.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 100-104 °C | [3] |

| Boiling Point | 278.9 °C (predicted) | |

| Density | 1.74 g/cm³ (predicted) | |

| pKa | 10.06 (predicted) | |

| Solubility | Soluble in methanol. | [3] |

| InChI Key | HUUNIMCCAGNBDF-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC(=C1O)C)I | [1] |

Synthesis and Purification

Synthesis Experimental Protocol: Iodination of 2,6-Dimethylphenol

The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. The following protocol is a representative method.

Materials:

-

2,6-Dimethylphenol

-

Potassium Iodide (KI)

-

Sodium Hypochlorite (NaOCl) solution (6%)

-

Methanol

-

Hydrochloric Acid (HCl), 2 M

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/w)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,6-dimethylphenol in a minimal amount of methanol.

-

Add 1.0 molar equivalent of potassium iodide and stir until it is fully dissolved.

-

Cool the flask in an ice-water bath.

-

Slowly add 1.0 molar equivalent of 6% sodium hypochlorite solution dropwise over a period of 30 minutes while maintaining the temperature at 0-5 °C with continuous stirring.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 60 minutes.

-

Quench the reaction by adding 10 mL of 10% sodium thiosulfate solution and stir for 5 minutes.

-

Acidify the mixture to a pH of 3-4 with 2 M hydrochloric acid. The product will precipitate out of the solution.

-

Isolate the crude product by vacuum filtration and wash the solid with two portions of ice-cold deionized water.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the hydroxyl proton, and a singlet for the six equivalent methyl protons. The chemical shifts will be influenced by the iodine and hydroxyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four types of aromatic carbons and one signal for the methyl carbons. The carbon attached to the iodine atom will show a characteristic downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations of the methyl groups and the aromatic ring around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

A C-O stretching vibration around 1200 cm⁻¹.

-

The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum.

The FT-IR spectrum of the starting material, 2,6-dimethylphenol, is well-documented and can serve as a comparative reference.[4]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring the progress of its synthesis.[7]

Typical HPLC Conditions:

-

Column: C18, Phenyl, or Cyano stationary phases can be used. Phenyl columns may offer alternative selectivity for aromatic iodinated compounds.[8]

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid) is commonly employed.[9]

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 210, 280 nm).[9]

-

Flow Rate: Typically 1.0 mL/min.

References

- 1. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound | 10570-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 5. 4-Chloro-2,6-dimethylphenol [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 4-iodo-2,6-dimethylphenol: A Review of Current Knowledge

A notable scarcity of specific research into the precise biological mechanisms of 4-iodo-2,6-dimethylphenol currently exists within publicly accessible scientific literature. This whitepaper aims to consolidate the available information, highlight potential mechanisms of action based on related compounds, and identify key areas for future research.

Introduction

This compound is a halogenated phenolic compound with recognized utility as a potent oxidizing agent and fungicide, primarily in industrial applications.[1] While its efficacy in these roles is established, a detailed understanding of its molecular mechanism of action at a cellular and biochemical level remains largely unexplored. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current state of knowledge and proposing avenues for investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H9IO | PubChem[2] |

| Molecular Weight | 248.06 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 10570-67-9 | ChemBK[1] |

| Appearance | Colorless or pale yellow crystal | ChemBK[1] |

| Solubility | Insoluble in water, soluble in ether and ethanol | ChemBK[1] |

Postulated Mechanisms of Action

Based on limited available information and research on analogous compounds, two primary potential mechanisms of action for this compound can be hypothesized: broad-spectrum oxidative damage and specific modulation of neurotransmitter receptors.

Oxidative Stress and Antimicrobial Activity

This compound is characterized as a strong oxidant and fungicide.[1] This suggests that its antimicrobial and biocidal effects may stem from its ability to induce oxidative stress within cells.

Proposed Signaling Pathway for Oxidative Damage

Caption: Proposed mechanism of antimicrobial action via oxidative stress.

This proposed pathway suggests that this compound may lead to the generation of reactive oxygen species (ROS), which in turn cause widespread damage to critical cellular components, ultimately leading to cell death or the inhibition of microbial growth.

Neuromodulatory Activity: Insights from Analogues

While no direct studies on the neuroactivity of this compound have been identified, research on a structurally similar compound, 4-iodo-2,6-diisopropylphenol (a propofol analogue), offers compelling insights. This analogue has been shown to interact with γ-aminobutyric acid type A (GABA-A) receptors.

Specifically, 4-iodo-2,6-diisopropylphenol was found to:

-

Directly activate Cl⁻ currents in the absence of GABA.

-

Potentiate GABA-evoked Cl⁻ currents in a concentration-dependent manner.

-

Exhibit anticonvulsant and anticonflict effects in rodent models, without the sedative-hypnotic properties of propofol.

This suggests that the 4-iodo-2,6-dialkylphenol scaffold may have affinity for and modulatory effects on GABA-A receptors.

Hypothetical GABA-A Receptor Modulation Pathway

Caption: Hypothetical modulation of the GABA-A receptor by this compound.

Experimental Protocols: A Call for Future Research

A significant gap in the literature is the absence of detailed experimental protocols for investigating the mechanism of action of this compound. To elucidate its biological activities, the following experimental approaches are recommended:

Antimicrobial Mechanism Studies

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To quantify its potency against a panel of bacteria and fungi.

-

Reactive Oxygen Species (ROS) Assays: Using fluorescent probes like DCFDA to measure intracellular ROS production in microbial cells upon exposure.

-

Cellular Damage Assays: Assessing lipid peroxidation (e.g., TBARS assay), protein carbonylation (DNPH assay), and DNA damage (e.g., comet assay).

Neuromodulatory Activity Studies

-

Radioligand Binding Assays: To determine the binding affinity of this compound for various GABA-A receptor subtypes.

-

Electrophysiological Studies (e.g., Two-Electrode Voltage Clamp): Using Xenopus oocytes or mammalian cell lines expressing specific GABA-A receptor subunit combinations to measure the effect of the compound on ion channel function, both alone and in the presence of GABA.

-

In Vivo Behavioral Studies: Utilizing rodent models to assess potential anxiolytic, anticonvulsant, or sedative effects.

Quantitative Data: The Missing Pieces

At present, there is no publicly available quantitative data regarding the biological activity of this compound, such as IC50 or EC50 values for specific targets, or binding constants (Ki). The generation of such data through the experimental protocols outlined above is critical for a comprehensive understanding of its mechanism of action.

Conclusion and Future Directions

The current understanding of the mechanism of action of this compound is rudimentary and largely inferential. Its characterization as a strong oxidant provides a plausible basis for its antimicrobial properties, while studies on a close analogue suggest a potential and unexplored role as a modulator of GABA-A receptors.

To advance our knowledge, future research should prioritize:

-

Systematic screening of this compound against a broad range of biological targets, including microbial enzymes and mammalian receptors.

-

Detailed mechanistic studies to validate the hypothesized oxidative stress and GABA-A receptor modulation pathways.

-

Structure-activity relationship (SAR) studies of related dialkyl-iodophenols to identify key structural determinants of activity.

A thorough investigation into the biological effects of this compound could not only clarify its existing applications but also potentially uncover novel therapeutic or research uses for this compound.

References

Spectroscopic Profile of 4-iodo-2,6-dimethylphenol: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 4-iodo-2,6-dimethylphenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral analysis, experimental protocols, and a visual workflow for spectroscopic analysis.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and predicted Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | s | 2H | Ar-H |

| ~4.8 | s | 1H | -OH |

| ~2.2 | s | 6H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Spectrum [1]

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-OH (Ar) |

| ~138 | C-I (Ar) |

| ~130 | C-H (Ar) |

| ~128 | C-CH₃ (Ar) |

| ~85 | C-I (Ar) |

| ~17 | -CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Strong, Broad | O-H stretch |

| ~2900-3000 | Medium | C-H stretch (aromatic & aliphatic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1470 | Medium | C-H bend (aliphatic) |

| ~1200 | Strong | C-O stretch |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600-500 | Medium | C-I stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 248 | [C₈H₉IO]⁺• | Molecular Ion (M⁺•) |

| 233 | [C₇H₆IO]⁺ | Loss of a methyl radical (•CH₃) |

| 121 | [C₈H₉O]⁺ | Loss of an iodine radical (•I) |

| 106 | [C₇H₆O]⁺ | Loss of •I and •CH₃ |

| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |

| 127 | [I]⁺ | Iodine cation |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to cover the range of 0-10 ppm.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron ionization (EI) was used to generate the molecular ion and fragment ions. The electron energy was typically set to 70 eV.

-

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The abundance of each ion was measured using an electron multiplier detector, and the data was plotted as a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Reactivity of 4-iodo-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2,6-dimethylphenol is a versatile aromatic compound characterized by the presence of a hydroxyl group, two sterically hindering methyl groups, and a reactive iodine atom. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key synthetic transformations including palladium-catalyzed cross-coupling reactions, electrophilic substitution, and oxidation. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

This compound, also known as 4-iodo-2,6-xylenol, is a crystalline solid at room temperature. Its molecular structure, featuring an electron-donating hydroxyl group and ortho-methyl substituents, influences the reactivity of the aromatic ring and the carbon-iodine bond. The steric hindrance provided by the methyl groups can modulate the regioselectivity of certain reactions and impact the efficiency of catalytic processes. The presence of the iodo group, an excellent leaving group in cross-coupling reactions, makes this compound a key intermediate for the introduction of various functional groups at the para-position of the 2,6-dimethylphenol scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 10570-67-9 | [1] |

| Molecular Formula | C₈H₉IO | [1][2] |

| Molecular Weight | 248.06 g/mol | [2] |

| Appearance | White to light yellow or light red powder/crystal | |

| Melting Point | 100.0 to 104.0 °C | |

| Solubility | Soluble in organic solvents like ether and ethanol; insoluble in water at room temperature. | [3] |

Reactivity and Key Transformations

The reactivity of this compound is dominated by three main features: the reactive C-I bond, the activated aromatic ring, and the phenolic hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to low-valent palladium complexes, making it an excellent substrate for a variety of cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl structures.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | - | Good | [4] |

| Phenylboronic acid | C–SH–Pd (1.4) | K₂CO₃ | Ethanol | 100 | 4 | High | [5] |

Note: Specific yield data for the coupling of this compound is limited in the literature; the data presented is for analogous aryl iodides and provides a general indication of expected reactivity.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynes.

Reaction Scheme:

Quantitative Data for Sonogashira Coupling:

| Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | Dabco | - | - | - | Quantitative | [6] |

| Phenylacetylene | - | - | K₂CO₃ | Ethanol | 70 | - | High | [7] |

Note: The provided data is for similar aryl iodides and serves as a general guideline.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine, providing access to arylamine derivatives.

Reaction Scheme:

General Reaction Conditions for Buchwald-Hartwig Amination:

| Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |

| Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | - | Water | - | [8] |

| Primary/Secondary Amines | Pd(OAc)₂ | NHC Ligands | KOtBu | - | - | [9] |

The Heck reaction involves the C-C bond formation between this compound and an alkene to produce substituted alkenes.

Reaction Scheme:

General Reaction Conditions for Heck Reaction:

| Alkene | Pd Catalyst | Base | Solvent | Temp (°C) | Reference |

| Styrene | Pd(OAc)₂ | KOAc | Methanol | 120 | [10] |

| Styrene | - | KOAc | Supercritical Water | 650 K | [11] |

Note: Specific quantitative data for the Heck reaction of this compound is not explicitly provided in the search results.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are activating and ortho-, para-directing. With the para position occupied by iodine, electrophilic substitution is expected to occur at the ortho positions (positions 3 and 5). However, the steric hindrance from the adjacent methyl groups can influence the regioselectivity of these reactions.

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the hydroxyl and methyl groups would favor substitution at the positions ortho and para to them. In this compound, the positions ortho to the hydroxyl group (and meta to the iodo group) are sterically hindered. Electrophilic attack is therefore most likely to occur at the positions meta to the hydroxyl group if the directing effect of the iodine and the steric hindrance allow. However, detailed experimental data on the regioselectivity of electrophilic substitution on this specific substrate is not extensively documented in the provided search results.

Oxidation

The phenolic moiety of this compound can undergo oxidation to form quinone-type structures. The specific product will depend on the oxidizing agent and reaction conditions. Oxidation of similar 2,6-disubstituted phenols can lead to the formation of p-benzoquinones.

Potential Oxidation Reaction:

The oxidation of 2,6-dimethylphenol to 2,6-dimethyl-p-benzoquinone has been reported using various catalytic systems.[12]

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are based on procedures for analogous compounds and can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

K₃PO₄ (2.0 mmol)

-

1,4-Dioxane (10 mL)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane via syringe.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

CuI (0.02 mmol, 2 mol%)

-

Dabco (3.0 mmol)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and CuI.

-

Add the solvent and the terminal alkyne.

-

Add the base (Dabco).

-

Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) and monitor by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycles

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Caption: General experimental workflow for cross-coupling reactions.

Role in Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively reported, its derivatives are of significant interest in medicinal chemistry. The 2,6-dimethylphenol substructure is present in some bioactive molecules, and the iodo-functionality provides a convenient handle to introduce a wide variety of other groups, allowing for the exploration of structure-activity relationships. For instance, derivatives of 2,6-dimethylphenol have been investigated for their antioxidant properties.[13] The ability to readily form C-C and C-N bonds using this compound as a starting material makes it a valuable intermediate in the synthesis of potential drug candidates.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its propensity to undergo a range of palladium-catalyzed cross-coupling reactions, coupled with the directing effects of its substituents in electrophilic aromatic substitution, makes it a valuable tool for the synthesis of complex aromatic compounds. This guide has provided an overview of its key reactions, along with generalized experimental protocols and quantitative data where available. Further research into the biological activities of its derivatives could open up new avenues for its application in drug discovery and development.

References

- 1. This compound | CAS 10570-67-9 [matrix-fine-chemicals.com]

- 2. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ijnc.ir [ijnc.ir]

- 8. benchchem.com [benchchem.com]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Iodo-2,6-dimethylphenol: A Comprehensive Technical Review for Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Potential Applications of a Versatile Phenolic Compound

Introduction

4-Iodo-2,6-dimethylphenol is a halogenated derivative of 2,6-dimethylphenol, a compound of significant interest in industrial and pharmaceutical chemistry. The introduction of an iodine atom at the para position of the phenolic ring imparts unique chemical and biological properties, making it a valuable intermediate and a subject of research for its potential applications in drug development, materials science, and as a specialized disinfectant. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, physicochemical properties, and known biological activities, with a particular emphasis on data relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as colorless to pale yellow crystals.[1] It possesses a distinct phenolic odor. Key quantitative physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉IO | [2][3] |

| Molecular Weight | 248.06 g/mol | [2][3] |

| Melting Point | 99-104 °C | |

| Boiling Point (Predicted) | 278.9 ± 28.0 °C | ChemAxon |

| Density (Predicted) | 1.740 ± 0.06 g/cm³ | ChemAxon |

| XlogP (Predicted) | 2.9 | [2][3] |

| Solubility | Insoluble in water; Soluble in ether and ethanol | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic iodination of 2,6-dimethylphenol. This reaction takes advantage of the activating effect of the hydroxyl group on the aromatic ring, which directs the incoming electrophile to the ortho and para positions. Since the ortho positions are sterically hindered by the methyl groups, the iodination predominantly occurs at the para position.

Experimental Protocol: Iodination of 2,6-Dimethylphenol

Materials:

-

2,6-Dimethylphenol

-

Potassium Iodide (KI)

-

Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Hydrochloric Acid (HCl)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Methanol

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol in methanol.

-

Add an aqueous solution of potassium iodide to the flask and stir until fully dissolved.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the phenolic hydroxyl proton (OH), with its chemical shift being solvent-dependent.

-

A singlet for the two equivalent aromatic protons (CH) on the benzene ring.

-

A singlet for the six equivalent protons of the two methyl groups (CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbon bearing the hydroxyl group (C-OH).

-

A signal for the carbon bearing the iodine atom (C-I).

-

Signals for the two equivalent aromatic carbons adjacent to the hydroxyl group.

-

Signals for the two equivalent aromatic carbons adjacent to the iodine atom.

-

A signal for the carbons of the two methyl groups.

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

-

Absorptions in the region of 2850-3000 cm⁻¹ due to C-H stretching of the methyl groups.

-

Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

-

A C-O stretching vibration around 1200 cm⁻¹.

-

A C-I stretching vibration, which is typically weak and found in the far-infrared region.

Potential Applications in Drug Development and Research

While specific applications of this compound in marketed drugs are not widely documented, its structural motifs and chemical properties suggest several areas of interest for drug development professionals.

Antimicrobial and Disinfectant Properties

Phenolic compounds are well-known for their antimicrobial properties.[4] The introduction of a halogen, such as iodine, can enhance this activity. This compound is described as a fungicide and is used as an industrial sterilization disinfectant.[1] The mechanism of action of phenolic compounds generally involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[5] Halogenation can increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of microorganisms.

The general mechanism of antimicrobial action for halogenated phenols can be visualized as follows:

Precursor in Organic Synthesis

The presence of the iodine atom makes this compound a versatile intermediate for further chemical modifications through various coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the para-position, enabling the synthesis of a diverse library of compounds for biological screening. The hydroxyl and methyl groups also offer sites for further functionalization.

Antioxidant Potential

Safety and Handling

This compound is classified as a toxic chemical and should be handled with appropriate personal protective equipment, including gloves and eye protection.[1] It is irritating to the eyes, respiratory system, and skin.[1] Contact with skin and inhalation of vapors should be avoided.[1] During storage and transportation, it should be kept away from combustible materials and oxidants.[1]

Conclusion

This compound is a readily accessible and versatile chemical entity with a range of potential applications relevant to the pharmaceutical and chemical industries. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. While its primary documented use is as a disinfectant, its potential as a building block in the synthesis of novel bioactive molecules and as a subject for further investigation into its antimicrobial and antioxidant properties makes it a compound of continued interest for researchers and drug development professionals. Further quantitative studies on its biological activities are warranted to fully elucidate its therapeutic potential.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H9IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

An In-depth Technical Guide to 4-Iodo-2,6-dimethylphenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-iodo-2,6-dimethylphenol, a halogenated aromatic organic compound. The document details its discovery and historical context, focusing on the broader development of iodinated phenols. It offers a thorough examination of its physicochemical properties, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis via electrophilic iodination of 2,6-dimethylphenol are provided. Furthermore, this guide explores the compound's significant role as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, a critical medication in the treatment of HIV-1. The synthetic pathway to Rilpivirine is visually represented through a detailed workflow diagram. While direct interactions with cellular signaling pathways by this compound are not extensively documented, the guide discusses the broader biological activities of phenolic compounds and their potential implications.

Introduction

This compound is a substituted phenol characterized by an iodine atom at the para-position and two methyl groups at the ortho-positions relative to the hydroxyl group. This compound, while not a household name, holds significance in synthetic organic chemistry, particularly as a building block in the pharmaceutical industry. Its structural features, including the reactive hydroxyl group and the carbon-iodine bond, make it a versatile intermediate for the construction of more complex molecules. This guide aims to provide a detailed technical resource on the discovery, synthesis, properties, and applications of this compound for professionals in research and drug development.

Discovery and History

The specific discovery of this compound is not well-documented in readily available historical records. However, its history is intrinsically linked to the broader discovery of iodine and the development of methods for the iodination of aromatic compounds.

Iodine was first isolated in 1811 by French chemist Bernard Courtois from seaweed ash.[1] Shortly after, the element was recognized as a new substance and named for the violet color of its vapor.[2] The iodination of phenols, as a class of reactions, has been a subject of study since the 19th century, with early methods often involving the direct reaction of phenol with iodine.[3]

The synthesis of halogenated xylenols, including chlorinated and brominated derivatives, gained industrial importance in the 20th century for their use as antiseptics and disinfectants.[4] The development of more controlled and selective iodination methods, such as the use of iodine monochloride or combinations of iodine with an oxidizing agent, allowed for the specific synthesis of iodo-substituted phenols like this compound.[5][6] While a definitive first synthesis report for this specific compound is not available, its preparation falls within the established principles of electrophilic aromatic substitution on phenols, a cornerstone of organic chemistry.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid.[7] It is sparingly soluble in water but soluble in common organic solvents such as ethanol and ether.[7] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉IO | [8] |

| Molecular Weight | 248.06 g/mol | [8] |

| CAS Number | 10570-67-9 | [9] |

| Appearance | Colorless to pale yellow crystalline solid | [7] |

| Melting Point | 99 °C | [5] |

| Boiling Point (Predicted) | 278.9 ± 28.0 °C | [5] |

| Density (Predicted) | 1.740 ± 0.06 g/cm³ | [5] |

| Vapor Pressure (Predicted) | 0.00244 mmHg at 25°C | [5] |

| Flash Point (Predicted) | 122.5 °C | [5] |

| Refractive Index (Predicted) | 1.629 | [5] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | s | 2H | Ar-H |

| ~4.9 | s (broad) | 1H | Ar-OH |

| ~2.2 | s | 6H | Ar-CH₃ |

Note: Predicted values based on standard chemical shift tables and data for similar compounds. Actual values may vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-OH |

| ~138 | C-H |

| ~130 | C-CH₃ |

| ~85 | C-I |

| ~17 | -CH₃ |

Note: Predicted values based on standard chemical shift tables and data for similar compounds.

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Broad | O-H stretch |

| ~2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1570 | Medium | C=C stretch (aromatic) |

| ~1470 | Strong | C-H bend (aliphatic) |

| ~1200 | Strong | C-O stretch (phenol) |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

| ~500-600 | Medium | C-I stretch |

Note: Predicted values based on typical IR absorption frequencies. The spectrum of the analogous 4-chloro-2,6-dimethylphenol shows similar characteristic peaks.

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 248 | High | [M]⁺ (Molecular ion) |

| 233 | Medium | [M - CH₃]⁺ |

| 121 | High | [M - I]⁺ |

| 106 | Medium | [M - I - CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Note: Predicted fragmentation pattern based on the structure of the molecule.

Experimental Protocols

The primary method for the synthesis of this compound is the electrophilic iodination of 2,6-dimethylphenol. Several reagents and conditions can be employed for this transformation. Below are detailed protocols for two common methods.

Iodination using Iodine and Sodium Hydroxide

This method is a classical approach to the iodination of phenols.

Materials:

-

2,6-Dimethylphenol

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylphenol (1.0 eq) in methanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in water and add it to the flask.

-

To the stirred solution, add a solution of iodine (1.05 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decolorize any remaining iodine.

-

Acidify the mixture to pH ~2 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Iodination using N-Iodosuccinimide (NIS)

This method utilizes a milder and often more selective iodinating agent.[10]

Materials:

-

2,6-Dimethylphenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-dimethylphenol (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound.

Role in Drug Development

While this compound itself is not known to have direct therapeutic applications, it serves as a crucial intermediate in the synthesis of the antiretroviral drug Rilpivirine.[11][12][13][14] Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.

The synthesis of Rilpivirine involves the preparation of a key building block, 4-iodo-2,6-dimethylaniline. This aniline derivative can be synthesized from this compound. The conversion of the phenolic hydroxyl group to an amino group can be achieved through various synthetic routes, such as a Buchwald-Hartwig amination or through a multi-step sequence involving conversion to a triflate followed by amination.[15][16][17]

The overall synthetic strategy highlights the importance of this compound as a starting material in the production of a life-saving medication.

Biological Activity and Signaling Pathways